molecular formula C13H15NO3 B13920260 Methyl 5-methoxy-1H-indole-2-propanoate

Methyl 5-methoxy-1H-indole-2-propanoate

Cat. No.: B13920260
M. Wt: 233.26 g/mol
InChI Key: YOZJMUMKKASGHM-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-1H-indole-2-propanoate is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them crucial in medicinal chemistry and various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl 5-methoxy-1H-indole-2-propanoate, often involves the Fischer indole synthesis. This method typically uses a ketone and phenylhydrazine under acidic conditions to form the indole ring . For this compound, specific reaction conditions and reagents would be tailored to introduce the methoxy and propanoate groups at the appropriate positions on the indole ring.

Industrial Production Methods

Industrial production of indole derivatives generally follows optimized synthetic routes that ensure high yield and purity. These methods often involve large-scale reactions with stringent control over reaction conditions to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-1H-indole-2-propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

Methyl 5-methoxy-1H-indole-2-propanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological processes involving indole derivatives.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-1H-indole-2-propanoate involves its interaction with specific molecular targets and pathways. Indole derivatives often interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact mechanism would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methoxy-1H-indole-2-propanoate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and propanoate groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

methyl 3-(5-methoxy-1H-indol-2-yl)propanoate

InChI

InChI=1S/C13H15NO3/c1-16-11-4-5-12-9(8-11)7-10(14-12)3-6-13(15)17-2/h4-5,7-8,14H,3,6H2,1-2H3

InChI Key

YOZJMUMKKASGHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)CCC(=O)OC

Origin of Product

United States

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